Cyclohexanamine; methoxyphosphonic acid
Description
Cyclohexanamine (C₆H₁₁NH₂) is a cyclic aliphatic amine with a six-membered cyclohexane ring attached to an amine group. It exhibits biological activity, particularly as a nematicidal agent. For example, cyclohexanamine produced by Duddingtonia flagrans demonstrates 97.93% mortality against Meloidogyne incognita nematodes at 8.71 µM within 12 hours . Derivatives like 4,4'-methylenebis(cyclohexanamine) (CAS 1761-71-3) are structurally analogous compounds used in industrial applications, with toxicity inferred from cyclic aliphatic amine analogs .
Methoxyphosphonic acid (CH₃PO₃H₂) is an organophosphorus compound with a methoxy group bonded to a phosphonic acid moiety.
Properties
Molecular Formula |
C7H18NO4P |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
cyclohexanamine;methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.CH5O4P/c7-6-4-2-1-3-5-6;1-5-6(2,3)4/h6H,1-5,7H2;1H3,(H2,2,3,4) |
InChI Key |
AJVBPUURYFQZCI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Cyclohexanamine can be synthesized through several methods:
- The complete hydrogenation of aniline using cobalt- or nickel-based catalysts is a common method. The reaction is as follows:
Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2
Alkylation of Ammonia: Cyclohexanamine can also be prepared by alkylation of ammonia using cyclohexanol.
One-step Synthesis: A novel route involves the one-step synthesis from benzene, hydroxylamine, and hydrogen over vanadium and ruthenium catalysts.
Methoxyphosphonic acid can be synthesized through the reaction of methanol with phosphorus trichloride, followed by hydrolysis.
Chemical Reactions Analysis
Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: Cyclohexanamine can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexanamine can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and hydrogen. Major products formed from these reactions include cyclohexanone oxime and halogenated cyclohexylamines.
Scientific Research Applications
Cyclohexanamine and methoxyphosphonic acid have various scientific research applications:
Biology: Methoxyphosphonic acid derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of cyclohexanamine involves its interaction with molecular targets and pathways. It acts as a weak base and can form hydrogen bonds with various substrates. Cyclohexanamine’s corrosive effect is due to its alkalinity, and it has sympathomimetic and cardiovascular effects by releasing catecholamine and histamine . Methoxyphosphonic acid acts as an inhibitor of enzymes by binding to their active sites and interfering with their catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
Nematicidal Superiority of Cyclohexanamine: Cyclohexanamine outperforms analogs like cyclohexanol and cyclohexanone in nematode mortality and egg-hatching inhibition, making it a leading biocontrol agent .
Structural Analog Read-Across for Hazard Assessment : Toxicity data for 4,4'-methylenebis(cyclohexanamine) relies on structural analogs (e.g., 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine)), emphasizing the importance of functional group similarity in risk evaluation .
Phosphonic Acid Derivatives in Biochemistry: The cyclohexylammonium salt of phosphoenolpyruvic acid demonstrates stability in enzymatic reactions, highlighting the role of amine-phosphonate interactions in reagent design .
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Cyclohexanamine | 108-91-8¹ | C₆H₁₁NH₂ | 99.17 |
| 4,4'-Methylenebis(cyclohexanamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 |
| Cyclohexyl methylphosphonate | 1932-60-1 | C₇H₁₅O₃P | 178.16 |
| Phosphoenolpyruvic acid cyclohexylammonium salt | Not specified | C₉H₁₈NO₇P | 283.21 |
Table 2: Nematicidal Efficacy of Cyclohexanamine vs. Analogs
| Compound | Mortality Rate (12 hours) | Egg Hatching Inhibition (3 days) | Effective Concentration |
|---|---|---|---|
| Cyclohexanamine | 97.93% | 8.44 juveniles per egg mass | 8.71 µM |
| Cyclohexanol | 82.10% | 15.20 juveniles per egg mass | 26.14 µM |
| Cyclohexanone | 76.50% | 18.90 juveniles per egg mass | 26.14 µM |
Data adapted from Duddingtonia flagrans VOC studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
